molecular formula C15H11NO2S B2899881 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-69-3

1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2899881
CAS No.: 877811-69-3
M. Wt: 269.32
InChI Key: KJSKTADLOGZHFG-UHFFFAOYSA-N
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Description

1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that features a benzoyl group attached to a benzo[c]isothiazol-3(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method allows for the formation of the S-C and S-N bonds necessary to construct the benzo[c]isothiazol-3(1H)-one core . The reaction proceeds under mild conditions and provides good yields for a variety of substituted benzamides.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isothiazole derivatives, it has a higher potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylbenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15(18)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKTADLOGZHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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